molecular formula C51H46N6O6 B1145870 1-{[(Cyclohexyloxy)carbonyl]oxy}ethyl 2-methoxy-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate CAS No. 1246818-56-3

1-{[(Cyclohexyloxy)carbonyl]oxy}ethyl 2-methoxy-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate

Cat. No. B1145870
M. Wt: 838.965
InChI Key: UUYPXHSBAQWYJD-UHFFFAOYSA-N
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Description

Typically, a description of a chemical compound includes its IUPAC name, molecular formula, and structure. The structure can be represented in various forms such as a Lewis structure, line-angle formula, or 3D molecular model.



Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the mechanism of the reaction.



Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of a compound. Techniques used for this analysis include X-ray crystallography, NMR spectroscopy, and mass spectrometry.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants and products, the conditions required for the reaction, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, and stability.


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properties

IUPAC Name

1-cyclohexyloxycarbonyloxyethyl 2-methoxy-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H46N6O6/c1-35(62-50(59)63-41-24-13-6-14-25-41)61-48(58)44-28-17-29-45-46(44)56(49(52-45)60-2)34-36-30-32-37(33-31-36)42-26-15-16-27-43(42)47-53-54-55-57(47)51(38-18-7-3-8-19-38,39-20-9-4-10-21-39)40-22-11-5-12-23-40/h3-5,7-12,15-23,26-33,35,41H,6,13-14,24-25,34H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYPXHSBAQWYJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(OC(=O)C1=C2C(=CC=C1)N=C(N2CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)OC)OC(=O)OC9CCCCC9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H46N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858546
Record name 1-{[(Cyclohexyloxy)carbonyl]oxy}ethyl 2-methoxy-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

838.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[(Cyclohexyloxy)carbonyl]oxy}ethyl 2-methoxy-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate

CAS RN

1246818-56-3
Record name 1-{[(Cyclohexyloxy)carbonyl]oxy}ethyl 2-methoxy-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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